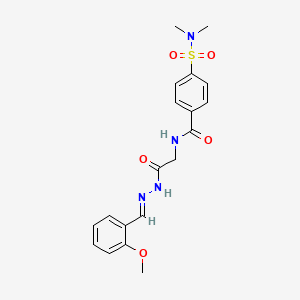

![molecular formula C23H26FN3O2 B2586482 2-(4-Fluorphenoxy)-N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamid CAS No. 1206991-75-4](/img/structure/B2586482.png)

2-(4-Fluorphenoxy)-N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

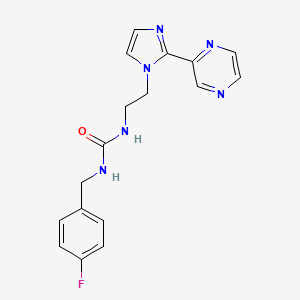

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26FN3O2 and its molecular weight is 395.478. The purity is usually 95%.

BenchChem offers high-quality 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Die Verbindung hat sich als vielversprechend als Antitumormittel erwiesen. Forscher haben Derivate dieser Verbindung synthetisiert, wie z. B. 2-Chlor-3-(1H-benzo[d]imidazol-2-yl)chinolin-Derivate, die moderate bis hohe inhibitorische Aktivitäten gegen Tumorzelllinien wie HepG2, SK-OV-3, NCI-H460 und BEL-7404 zeigen . Weitere Untersuchungen zu ihrem Wirkmechanismus und möglichen klinischen Anwendungen sind im Gange.

Behandlung von Schlaflosigkeit

2-(4-Fluorphenoxy)-N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamid: ist auch bekannt als Nemorexant. Es wirkt als neuartiger dualer Orexin-Rezeptor-Antagonist, der speziell auf das wachstumsfördernde Neuropeptid Orexin (auch bekannt als Hypocretin) abzielt. Durch die Bindung an beide Orexin-Rezeptoren hemmt Nemorexant die Erregung fördernden Wirkungen von Orexin-Peptiden, was es zu einer potenziellen Behandlung von Schlaflosigkeit bei Erwachsenen macht .

Funktionelle Materialien

Imidazole, einschließlich dieser Verbindung, dienen als Schlüsselkomponenten in funktionellen Materialien. Ihre Vielseitigkeit ermöglicht es ihnen, in verschiedene Anwendungen integriert zu werden, wie z. B. Sensoren, Katalysatoren und optoelektronische Geräte. Forscher erforschen ihre Verwendung bei der Herstellung neuartiger Materialien mit maßgeschneiderten Eigenschaften für bestimmte Funktionen .

Pharmazeutika

Imidazole haben eine lange Geschichte in der pharmazeutischen Forschung. Während die pharmazeutischen Anwendungen dieser spezifischen Verbindung noch untersucht werden, machen ihre strukturellen Merkmale sie zu einem interessanten Kandidaten für die Medikamentenentwicklung. Forscher untersuchen ihr Potenzial als Gerüst für die Entwicklung neuer Therapeutika .

Katalyse

Imidazole spielen eine entscheidende Rolle in der Katalyse. Ihre Fähigkeit, sich mit Metallionen zu koordinieren und Übergangszustände zu stabilisieren, macht sie zu wertvollen Liganden in verschiedenen katalytischen Reaktionen. Obwohl spezifische Beispiele in Bezug auf diese Verbindung nicht leicht verfügbar sind, deutet ihr Imidazol-Molekülteil auf mögliche katalytische Anwendungen hin .

Funktionelle Farbstoffe und Solarzellen

Aktuelle Forschung konzentriert sich auf die Verwendung von Imidazolen, einschließlich dieser Verbindung, in Farbstoffsolarzellen (DSSCs). Diese Farbstoffe absorbieren Sonnenlicht und wandeln es in elektrische Energie um. Durch Modifizierung des Imidazol-Kerns wollen Forscher die Lichtabsorption und die Elektronentransfereffizienz in DSSCs verbessern .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been reported to bind to a variety of therapeutic targets .

Mode of Action

It is known that benzimidazole derivatives can exhibit a broad spectrum of biological activities due to their special structural features and electron-rich environment .

Biochemical Pathways

Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .

Biochemische Analyse

Biochemical Properties

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The benzimidazole ring in the compound is known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of biological activities . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context.

Cellular Effects

The effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to specific proteins and enzymes can alter cellular responses, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide exerts its effects through binding interactions with biomolecules. The benzimidazole moiety is known for its ability to form stable complexes with metal ions and other biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s metabolism can influence its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQPJHUOOOXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)

![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)

![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)